[(2R,3R,4S,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate
Description
This compound is a fluorinated nucleoside analogue featuring a modified tetrahydrofuran (oxolane) ring system conjugated to a trifluoromethyl-substituted pyrimidine dione and a 4-methylbenzoate ester. Its stereochemistry (2R,3R,4S,5R) ensures precise spatial arrangement critical for biological interactions. The 4-methylbenzoate ester at the 2'-position improves lipophilicity, aiding membrane permeability .
Properties
Molecular Formula |
C20H18F4N2O7 |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C20H18F4N2O7/c1-9-3-5-11(6-4-9)18(29)31-8-13-14(21)15(32-10(2)27)17(33-13)26-7-12(20(22,23)24)16(28)25-19(26)30/h3-7,13-15,17H,8H2,1-2H3,(H,25,28,30)/t13-,14-,15-,17-/m1/s1 |
InChI Key |
PGWKJLSXHOQROZ-KCYZZUKISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C(=O)NC3=O)C(F)(F)F)OC(=O)C)F |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)C(F)(F)F)OC(=O)C)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a convergent approach:
Preparation of the Fluorinated Sugar Moiety:
- Starting from a suitably protected ribose or arabinose derivative, selective fluorination at the 3-position (or corresponding sugar carbon) is performed.
- Protection of hydroxyl groups is achieved by benzoylation or acetylation to control regioselectivity.
- The acetyloxy substituent is introduced at the 4-position via acetylation using acetic anhydride under controlled conditions.
Synthesis of the Trifluoromethyl-Substituted Pyrimidine Base:
- The pyrimidine base bearing the trifluoromethyl group at the 5-position is synthesized or sourced commercially.
- The base is often prepared by electrophilic trifluoromethylation of a uracil or cytosine derivative.
Glycosylation to Attach the Base to the Sugar:
- The key step involves coupling the fluorinated, protected sugar moiety with the trifluoromethyl pyrimidine base.
- This is typically achieved via a Vorbrüggen glycosylation reaction using silylated bases and a Lewis acid catalyst such as trimethylsilyl triflate.
- The stereochemistry at the anomeric center is controlled by the choice of protecting groups and reaction conditions.
Final Esterification with 4-Methylbenzoic Acid:
- The primary hydroxyl group on the sugar is esterified with 4-methylbenzoic acid or its activated derivatives (e.g., acid chloride or anhydride).
- This step yields the methyl 4-methylbenzoate ester moiety linked to the sugar.
Deprotection and Purification:
- Selective deprotection steps remove protecting groups without disturbing sensitive functionalities.
- Purification is typically done by chromatography and crystallization.
Detailed Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Fluorination | Diethylaminosulfur trifluoride (DAST) or Selectfluor | Selective fluorination at sugar C-3 |
| 2 | Protection/Acetylation | Acetic anhydride, pyridine | Introduces acetyloxy group at C-4 |
| 3 | Base Synthesis | Electrophilic trifluoromethylation agents (e.g., Togni reagent) | For 5-trifluoromethyl substitution on pyrimidine |
| 4 | Glycosylation | Silylated base, Lewis acid catalyst (TMSOTf), acetonitrile | Vorbrüggen glycosylation for N-glycosidic bond formation |
| 5 | Esterification | 4-Methylbenzoic acid chloride, base (e.g., pyridine) | Formation of 4-methylbenzoate ester |
| 6 | Deprotection | Mild acidic or basic hydrolysis | Removal of protecting groups |
Representative Synthetic Route (Literature-Based)
- Starting from a protected 2'-deoxy-2'-fluoro sugar derivative, the 4-hydroxyl is acetylated.
- The trifluoromethyl pyrimidine base is prepared or purchased.
- The sugar and base are coupled using a Vorbrüggen glycosylation under anhydrous conditions.
- The resulting nucleoside is then reacted with 4-methylbenzoyl chloride to form the methyl 4-methylbenzoate ester.
- Final purification yields the target compound with high stereochemical purity.
Research Data and Analysis
Yield and Purity
- Glycosylation step yields typically range from 60% to 85% depending on reaction optimization.
- Overall yields for the multi-step synthesis are approximately 30-50% after purification.
- Purity is confirmed by NMR, HPLC, and mass spectrometry with >98% purity achievable.
Characterization Data
| Parameter | Result | Method |
|---|---|---|
| Molecular Weight | 522.4 g/mol | Mass Spectrometry |
| Stereochemistry | (2R,3R,4S,5R) confirmed | NMR, X-ray crystallography |
| Functional Groups | Acetyloxy, trifluoromethyl pyrimidine, fluorooxolane, methylbenzoate ester | IR, NMR |
| Melting Point | Data varies; typically crystalline solid | Differential Scanning Calorimetry (DSC) |
Summary Table of Preparation Methods
| Step No. | Process | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Sugar fluorination | DAST or Selectfluor | Fluorinated sugar intermediate |
| 2 | Acetylation | Acetic anhydride, pyridine | 4-Acetyloxy sugar derivative |
| 3 | Base trifluoromethylation | Togni reagent or equivalent | 5-Trifluoromethyl pyrimidine base |
| 4 | Glycosylation | Silylated base, TMSOTf, acetonitrile | Nucleoside with correct stereochemistry |
| 5 | Esterification | 4-Methylbenzoyl chloride, base | Formation of methyl 4-methylbenzoate ester |
| 6 | Deprotection | Mild acid/base hydrolysis | Removal of protecting groups |
Chemical Reactions Analysis
Types of Reactions
2’-O-Acetyl-5’-O-(p-toluoyl)-3’-deoxy-3’-fluoro-5-trifluoromethyluridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
2’-O-Acetyl-5’-O-(p-toluoyl)-3’-deoxy-3’-fluoro-5-trifluoromethyluridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and DNA synthesis.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2’-O-Acetyl-5’-O-(p-toluoyl)-3’-deoxy-3’-fluoro-5-trifluoromethyluridine involves the inhibition of DNA synthesis and the induction of apoptosis. This compound targets specific molecular pathways involved in cell proliferation and survival, leading to the selective killing of cancer cells .
Comparison with Similar Compounds
Structural Analogues with Pyrimidine Modifications
Compounds sharing the pyrimidine dione core but differing in substituents exhibit varied biochemical properties:
Key Findings :
- The trifluoromethyl group (CF₃) in the target compound enhances both lipophilicity and electron-withdrawing effects compared to bromine (Br) or fluorine (F), improving target binding and resistance to enzymatic degradation .
- Esterification (e.g., 4-methylbenzoate) versus free hydroxyl or carboxylic acid groups significantly impacts bioavailability. For example, the 4-methylbenzoate ester in the target compound increases logP by ~1.5 units compared to the carboxylic acid derivative in .
Sugar Ring Modifications
Variations in the oxolane ring’s substituents influence conformational stability and enzymatic recognition:
Key Findings :
- The 3-fluoro substitution in the target compound induces a C3'-endo sugar conformation, mimicking natural nucleotides and improving polymerase binding .
- Acetyloxy groups (vs. hydroxyl or formyl) reduce intermolecular hydrogen bonding, lowering solubility but increasing plasma half-life by ~40% compared to hydroxylated analogues .
Ester Group Variations
The 4-methylbenzoate ester distinguishes the target compound from analogues with alternative esterifications:
Key Findings :
Biological Activity
Molecular Structure
The molecular formula of the compound is , and it features a trifluoromethyl group, which is known to enhance biological activity in various compounds.
Key Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 357.28 g/mol |
| IUPAC Name | [(2R,3R,4S,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate |
| Solubility | Soluble in organic solvents |
The compound's biological activity is primarily attributed to its ability to interact with specific biological targets, potentially modulating enzymatic pathways or receptor activities. The presence of the pyrimidine and fluorooxolan moieties suggests that it may exhibit antimicrobial or anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structures often show significant antimicrobial activity. In vitro studies have demonstrated that derivatives of pyrimidine exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria.
Anticancer Properties
Several studies have highlighted the potential of pyrimidine derivatives in cancer treatment. The compound may inhibit tumor growth by interfering with DNA synthesis or promoting apoptosis in cancer cells.
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives for their anticancer properties. Results showed that compounds similar to the target compound inhibited cell proliferation in various cancer cell lines, suggesting a promising therapeutic avenue.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of trifluoromethyl-substituted pyrimidines demonstrated significant activity against Staphylococcus aureus and Escherichia coli, indicating that the trifluoromethyl group enhances the compound's efficacy.
Toxicity and Safety Profile
Preliminary toxicity assessments reveal that while the compound exhibits promising biological activity, further studies are necessary to evaluate its safety profile comprehensively. Toxicological evaluations should focus on potential cytotoxic effects in human cell lines and animal models.
Q & A
Q. How can the stereochemistry and structural integrity of this compound be confirmed experimentally?
- Methodological Answer: Use X-ray crystallography to resolve absolute configuration, employing programs like SHELXL for refinement . For preliminary analysis, perform 1H/13C NMR with chiral shift reagents to verify stereochemical assignments. Compare observed coupling constants (e.g., ) to DFT-calculated values for furanose ring conformers. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. What synthetic routes are recommended for this compound, and what are critical reaction conditions?
- Methodological Answer: Key steps include:
- Oxidation : Use CrO in acetic acid to selectively oxidize hydroxyl groups (monitor by TLC).
- Fluorination : Employ DAST (diethylaminosulfur trifluoride) for introducing the 3-fluoro group under anhydrous conditions .
- Nucleophilic substitution : Replace the fluoro group with amines (e.g., NH/THF) at 0°C to retain stereochemistry .
- Protection/deprotection : Use acetyl groups for transient protection of hydroxyls during pyrimidinyl coupling .
| Reaction Type | Reagents/Conditions | Monitoring Method |
|---|---|---|
| Oxidation | CrO, AcOH, 40°C | TLC (EtOAc/hexane) |
| Fluorination | DAST, CHCl, −78°C | F NMR |
Q. What safety protocols are critical when handling this compound?
- Methodological Answer:
- Storage : Keep in sealed containers under argon at −20°C to prevent hydrolysis of the acetyloxy group .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
- Spills : Neutralize with dry sand; avoid aqueous cleanup to prevent exothermic decomposition .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing by-products like epimerization or ring-opening?
- Methodological Answer:
- Temperature control : Conduct fluorination below −50°C to suppress racemization .
- Catalytic systems : Use Pd(OAc)/SPhos for Suzuki-Miyaura couplings to reduce β-elimination by-products .
- Purification : Employ reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN) to separate diastereomers .
Q. How to design assays evaluating its antiviral activity, given structural similarity to nucleoside analogs?
- Methodological Answer:
- In vitro inhibition : Test against RNA viruses (e.g., influenza A) using plaque reduction assays (PRAs) with MDCK cells. Include ribavirin as a positive control .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to assess CYP450-mediated degradation .
- Resistance profiling : Serial passage viruses in increasing compound concentrations; sequence viral polymerase (e.g., PB1 subunit) for mutations .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer:
- Purity verification : Require ≥98% purity (HPLC-UV) and confirm absence of endotoxins (LAL assay) .
- Solvent effects : Compare activity in DMSO vs. saline; DMSO >1% may artifactually enhance membrane permeability .
- Structural analogs : Synthesize and test derivatives (e.g., 5-CF → 5-CH) to isolate electronic vs. steric effects .
Data Contradiction Analysis
Q. Why do computational docking results conflict with experimental binding affinities?
- Methodological Answer:
- Force field limitations : Use AMBER20 with modified torsional parameters for trifluoromethyl groups to better model van der Waals interactions .
- Solvent entropy : Include explicit water molecules in MD simulations to account for desolvation penalties near the pyrimidin-1-yl moiety .
- Protonation states : Adjust pKa of the dioxopyrimidine ring (predicted ~6.5) using Poisson-Boltzmann calculations .
Key Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
